molecular formula C3H3N3OS B11760948 (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine

(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine

Cat. No.: B11760948
M. Wt: 129.14 g/mol
InChI Key: CYZQLYOMDSQPDQ-RJRFIUFISA-N
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Description

(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine typically involves the cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in the presence of polyphosphoric acid . This reaction proceeds via the electrophilic activation of nitroalkanes, followed by nucleophilic attack with semicarbazides or thiosemicarbazides to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for thiadiazoles often involve the use of acylhydrazines with carboxylic acid equivalents in the presence of reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent . These methods are popular due to their efficiency and ability to produce large quantities of thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C3H3N3OS

Molecular Weight

129.14 g/mol

IUPAC Name

(NZ)-N-(thiadiazol-4-ylmethylidene)hydroxylamine

InChI

InChI=1S/C3H3N3OS/c7-4-1-3-2-8-6-5-3/h1-2,7H/b4-1-

InChI Key

CYZQLYOMDSQPDQ-RJRFIUFISA-N

Isomeric SMILES

C1=C(N=NS1)/C=N\O

Canonical SMILES

C1=C(N=NS1)C=NO

Origin of Product

United States

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